For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Bromomethyl)benzoic Acid: Chemical Properties and Structure
Abstract
4-(Bromomethyl)benzoic acid is a bifunctional aromatic compound widely utilized as a crucial intermediate in organic synthesis. Its structure, featuring both a carboxylic acid and a reactive bromomethyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols associated with 4-(Bromomethyl)benzoic acid. It is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical development, highlighting its role in the creation of high-value compounds, including active pharmaceutical ingredients (APIs).
Chemical Structure and Identification
4-(Bromomethyl)benzoic acid is an aromatic carboxylic acid where a bromomethyl group is attached to the para-position of the benzene ring relative to the carboxyl group.[1] This substitution pattern provides distinct reactivity at two different sites of the molecule.
Structural Identifiers
The following table summarizes the key structural identifiers for 4-(Bromomethyl)benzoic acid.
| Identifier | Value |
| IUPAC Name | 4-(bromomethyl)benzoic acid[2] |
| CAS Number | 6232-88-8[1][2][3] |
| Molecular Formula | C₈H₇BrO₂[1][2][3] |
| SMILES | O=C(O)c1ccc(CBr)cc1 |
| InChI | 1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)[1][2] |
| InChIKey | CQQSQBRPAJSTFB-UHFFFAOYSA-N[1][2] |
| Synonyms | α-Bromo-p-toluic acid, 4-Carboxybenzyl bromide, p-(Bromomethyl)benzoic acid[1][2][3] |
Molecular Structure Visualization
Physicochemical Properties
The physical and chemical properties of 4-(Bromomethyl)benzoic acid are summarized below. It typically appears as a white to off-white solid.[1][3] It is soluble in organic solvents like ethanol and acetone and has limited solubility in water.[1][4][5]
| Property | Value |
| Molecular Weight | 215.04 g/mol [2] |
| Melting Point | 224-229 °C (lit.)[3][4] |
| Appearance | White to off-white solid/powder[1][3] |
| Purity | ≥97% (Assay) |
| Storage Temperature | 0-8 °C[3] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation of 4-(Bromomethyl)benzoic acid. Data is available from various sources, including 1H NMR, IR, and mass spectrometry.
| Technique | Description |
| ¹H NMR | Spectra are available and can be used to confirm the presence of aromatic protons, the methylene protons of the bromomethyl group, and the acidic proton of the carboxylic acid.[2][6][7] |
| FTIR | Infrared spectra confirm the presence of key functional groups, such as the O-H stretch of the carboxylic acid (broad peak ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Br vibrations.[2][8][9] |
| Mass Spectrometry | GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern of the compound.[2] |
Reactivity and Chemical Behavior
The reactivity of 4-(Bromomethyl)benzoic acid is dominated by its two functional groups: the bromomethyl group and the carboxylic acid group.
-
Bromomethyl Group : The carbon atom of the bromomethyl group is electrophilic and is highly susceptible to nucleophilic substitution (Sₙ2) reactions.[10] This makes the compound an excellent reagent for introducing the 4-carboxybenzyl moiety into other molecules.
-
Carboxylic Acid Group : As a derivative of benzoic acid, it exhibits acidic properties and can participate in typical acid-base reactions.[1] It can be deprotonated by bases or converted into esters, amides, or acid chlorides.
Experimental Protocols
Synthesis of 4-(Bromomethyl)benzoic acid via Radical Substitution
A common method for synthesizing 4-(Bromomethyl)benzoic acid is through the radical bromination of 4-methylbenzoic acid (p-toluic acid) using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.[11]
Reactants:
-
4-Methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Chlorobenzene (solvent)
Methodology:
-
Reaction Setup: 4-methylbenzoic acid, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide are added to a round-bottomed flask containing chlorobenzene.[11]
-
Reflux: The mixture is heated to a gentle boil and refluxed for approximately 1 hour. The reaction should be periodically swirled to ensure proper mixing.[11]
-
Cooling and Precipitation: After the reflux period, the flask is cooled to room temperature and then further cooled in an ice bath to precipitate the crude product.[11]
-
Initial Filtration and Washing: The precipitated solid is collected by suction filtration. The solid is then washed with hexane to remove byproducts.[11]
-
Purification: The crude solid is stirred with deionized water to dissolve the succinimide byproduct (from NBS) and then filtered again. The purified solid is washed with water and hexane.[11]
-
Recrystallization: For higher purity, the product is recrystallized from a minimal amount of a suitable solvent, such as ethyl acetate.[11]
-
Drying: The final product is dried under vacuum to remove any remaining solvent.
References
- 1. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]
- 5. 4-(Bromomethyl)benzoic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Bromomethylbenzoic acid(6232-88-8) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [m.chemicalbook.com]
- 9. Solved Provided below is the IR spectrum of | Chegg.com [chegg.com]
- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
